Thiomorpholine-1-oxide hydrochloride
CAS No.: 76176-87-9
Cat. No.: VC2269729
Molecular Formula: C4H10ClNOS
Molecular Weight: 155.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76176-87-9 |
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Molecular Formula | C4H10ClNOS |
Molecular Weight | 155.65 g/mol |
IUPAC Name | 1,4-thiazinane 1-oxide;hydrochloride |
Standard InChI | InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H |
Standard InChI Key | CNAHTBMMJSMMEC-UHFFFAOYSA-N |
SMILES | C1CS(=O)CCN1.Cl |
Canonical SMILES | C1CS(=O)CCN1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Structural Identifiers
For computational and database purposes, the compound is characterized by the following structural identifiers:
Identifier Type | Value |
---|---|
InChI Key | CNAHTBMMJSMMEC-UHFFFAOYSA-N |
SMILES Notation | O=S1CCNCC1.[H]Cl |
Exact Mass | 155.01700 |
MDL Number | MFCD09026928 |
The structure consists of a six-membered heterocyclic ring containing one nitrogen atom and one sulfur atom, with the sulfur atom oxidized to form a sulfoxide group. The compound exists as a hydrochloride salt, which significantly affects its physical properties and solubility characteristics .
Physical and Chemical Properties
Physical State and Appearance
Thiomorpholine-1-oxide hydrochloride typically appears as a crystalline solid at room temperature . Commercial samples generally have high purity levels, with vendors reporting purities between 96-97% .
Chemical Reactivity
As a sulfoxide-containing compound, Thiomorpholine-1-oxide hydrochloride demonstrates interesting chemical reactivity. The sulfoxide functional group (S=O) is particularly notable for its:
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Moderate polarity
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Hydrogen bond acceptor capabilities
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Potential for further oxidation to sulfone derivatives
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Ability to participate in various organic transformations
The compound also features a protonated nitrogen atom due to its salt formation with hydrochloric acid, which significantly impacts its solubility and reactivity profiles .
Synthesis and Preparation Methods
Oxidation of Thiomorpholine
The primary synthetic route to Thiomorpholine-1-oxide hydrochloride involves the controlled oxidation of thiomorpholine followed by treatment with hydrochloric acid. This process must be carefully managed to ensure selective oxidation to the sulfoxide without further oxidation to the sulfone .
A general synthetic approach involves:
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Selective oxidation of thiomorpholine using appropriate oxidizing agents (such as hydrogen peroxide or m-chloroperbenzoic acid)
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Treatment of the resulting thiomorpholine-1-oxide with hydrochloric acid to form the hydrochloride salt
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Purification through recrystallization techniques
Chemical Relationships and Structural Analogues
Related Compounds
It is important to distinguish Thiomorpholine-1-oxide hydrochloride from related but distinct chemical entities:
Understanding these distinctions is crucial for proper identification and application of the compound in research settings .
Parent Compound
The parent compound, Thiomorpholine 1-oxide (CID 12600299), lacks the hydrochloride salt formation. The addition of the hydrochloride group significantly alters the compound's solubility profile, typically enhancing water solubility while reducing solubility in less polar organic solvents .
Applications and Research Significance
Synthetic Intermediate
Thiomorpholine-1-oxide hydrochloride serves as an important building block and intermediate in organic synthesis, particularly in the preparation of:
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More complex heterocyclic structures
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Pharmaceutical precursors
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Specialized chemical reagents
Its unique structure, featuring both a sulfoxide group and a nitrogen atom within a six-membered ring, provides synthetic chemists with valuable functional handles for further transformations .
Analytical Characterization
Spectroscopic Properties
Comprehensive characterization of Thiomorpholine-1-oxide hydrochloride typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and purity assessment
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Infrared (IR) Spectroscopy: Characteristic absorbance for S=O stretching typically appears in the 1030-1060 cm⁻¹ region
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis
These analytical methods are essential for verifying the identity and purity of the compound for research applications .
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